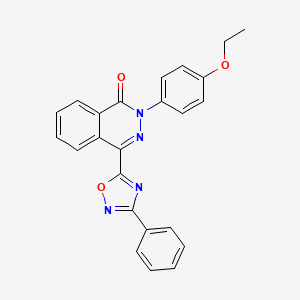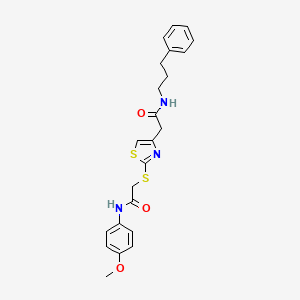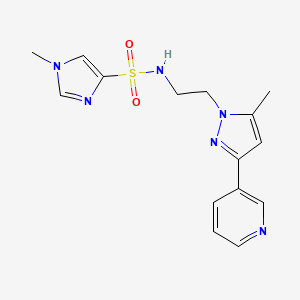
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, commonly known as EPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPO is a phthalazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for research in drug discovery and development.
作用机制
The mechanism of action of EPO involves the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. EPO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. EPO also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
EPO has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. EPO also exhibits anti-oxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, EPO has been shown to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
One of the major advantages of EPO is its potential as a drug candidate for cancer therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of EPO is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on EPO. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of EPO. Another area of research is the investigation of the potential of EPO as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of EPO and its potential interactions with other drugs.
合成方法
The synthesis of EPO involves the reaction of 4-ethoxyaniline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then subjected to cyclization using a suitable reagent such as trifluoroacetic acid to yield EPO.
科学研究应用
EPO has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. EPO has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-2-30-18-14-12-17(13-15-18)28-24(29)20-11-7-6-10-19(20)21(26-28)23-25-22(27-31-23)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBSAICDRJVUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)
![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)
![3-(4-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911469.png)
![N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B2911471.png)






